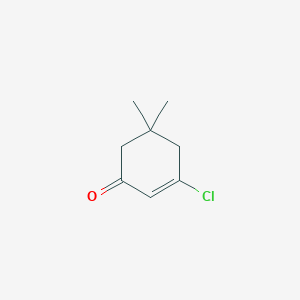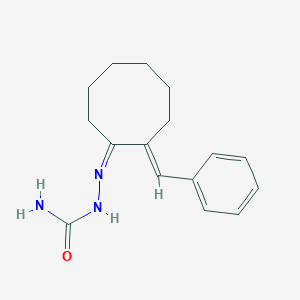
2-Benzylidenecyclooctanone semicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylidenecyclooctanone semicarbazone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a semicarbazone derivative of cyclooctanone, and its unique chemical structure has led to a wide range of investigations into its properties and potential uses.
Mechanism Of Action
The mechanism of action of 2-Benzylidenecyclooctanone semicarbazone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cellular processes. This inhibition can lead to a range of biochemical and physiological effects, depending on the specific enzymes targeted.
Biochemical And Physiological Effects
Studies have shown that 2-Benzylidenecyclooctanone semicarbazone can have a range of effects on cellular processes. It has been shown to inhibit the growth of cancer cells, as well as the growth of bacteria and viruses. It has also been shown to induce apoptosis, or programmed cell death, in certain types of cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Benzylidenecyclooctanone semicarbazone in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on 2-Benzylidenecyclooctanone semicarbazone. One avenue of investigation could be to further explore its anti-tumor activity and potential use in cancer treatment. Another direction could be to investigate its potential as a fluorescent probe in biological imaging. Additionally, further studies could be conducted to better understand its mechanism of action and potential limitations in lab experiments.
Synthesis Methods
The synthesis of 2-Benzylidenecyclooctanone semicarbazone involves the reaction of cyclooctanone with benzaldehyde and semicarbazide. The resulting compound is then purified through recrystallization, yielding a white crystalline powder.
Scientific Research Applications
2-Benzylidenecyclooctanone semicarbazone has been studied for its potential applications in a variety of scientific fields. It has been investigated for its anti-tumor activity, as well as its ability to inhibit the growth of bacteria and viruses. It has also been studied for its potential use as a fluorescent probe in biological imaging.
properties
CAS RN |
16983-73-6 |
|---|---|
Product Name |
2-Benzylidenecyclooctanone semicarbazone |
Molecular Formula |
C16H21N3O |
Molecular Weight |
271.36 g/mol |
IUPAC Name |
[(Z)-[(2E)-2-benzylidenecyclooctylidene]amino]urea |
InChI |
InChI=1S/C16H21N3O/c17-16(20)19-18-15-11-7-2-1-6-10-14(15)12-13-8-4-3-5-9-13/h3-5,8-9,12H,1-2,6-7,10-11H2,(H3,17,19,20)/b14-12+,18-15- |
InChI Key |
LLBXTCMHCXSQNS-TVYBWHDCSA-N |
Isomeric SMILES |
C1CCC/C(=N/NC(=O)N)/C(=C/C2=CC=CC=C2)/CC1 |
SMILES |
C1CCCC(=NNC(=O)N)C(=CC2=CC=CC=C2)CC1 |
Canonical SMILES |
C1CCCC(=NNC(=O)N)C(=CC2=CC=CC=C2)CC1 |
synonyms |
2-Benzylidenecyclooctanone semicarbazone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



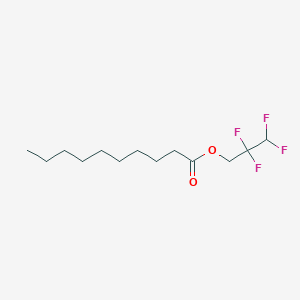
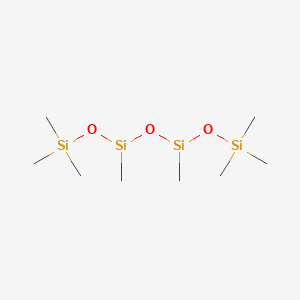
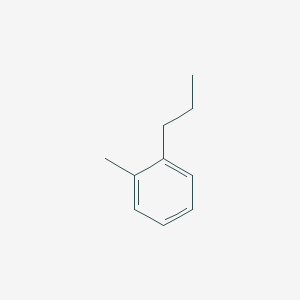
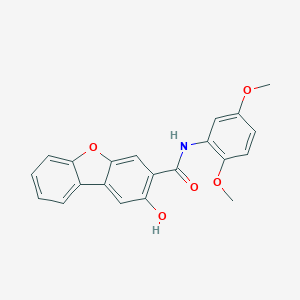

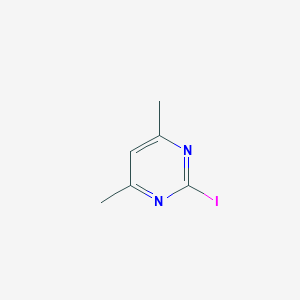
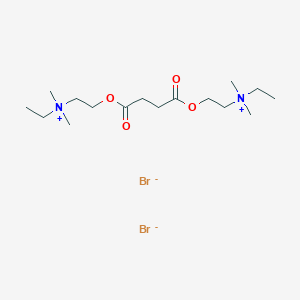
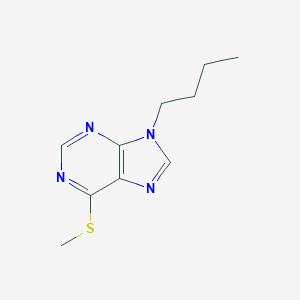
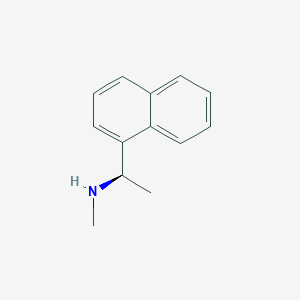
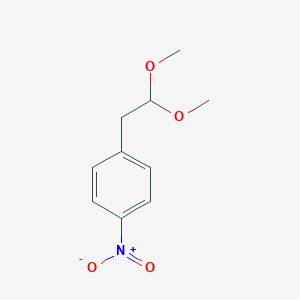
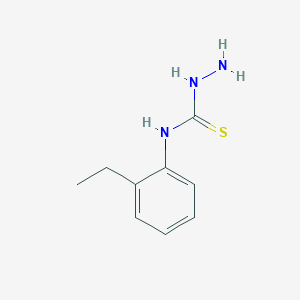
![1,4-Dioxaspiro[4.6]undecane](/img/structure/B92739.png)
![3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B92742.png)
